molecular formula C8H13N3OS B12000032 6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one CAS No. 3120-51-2

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one

Cat. No.: B12000032
CAS No.: 3120-51-2
M. Wt: 199.28 g/mol
InChI Key: AZYPFBHBVLBWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of an amino group, two ethyl groups, and a thioxo group attached to a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, yielding dihydropyrimidinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group and amino group play crucial roles in these interactions, forming hydrogen bonds or covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one
  • 6-Amino-1,3-diethyl-2-oxo-2,3-dihydropyrimidin-4(1h)-one
  • 6-Amino-1,3-dipropyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one

Uniqueness

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one is unique due to the presence of both ethyl groups and the thioxo group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

3120-51-2

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

6-amino-1,3-diethyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C8H13N3OS/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3

InChI Key

AZYPFBHBVLBWIA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)N(C1=S)CC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.